molecular formula C15H12BrNO4S B2624789 5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide CAS No. 852438-61-0

5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide

Cat. No.: B2624789
CAS No.: 852438-61-0
M. Wt: 382.23
InChI Key: GIHXMXLAONDSQS-UHFFFAOYSA-N
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Description

5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide is a complex organic compound that features a bromine atom, a dioxido-dihydrothiophene ring, a phenyl group, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 5-bromofuran-2-carboxylic acid, phenylamine, and 2,3-dihydrothiophene-1,1-dioxide. The synthesis may proceed through the following steps:

    Formation of the amide bond: This can be achieved by reacting 5-bromofuran-2-carboxylic acid with phenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the dioxido-dihydrothiophene ring: This step involves the reaction of the intermediate product with 2,3-dihydrothiophene-1,1-dioxide under suitable conditions, such as heating in an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects could involve pathways related to oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-phenylbenzamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)benzamide

Uniqueness

5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide is unique due to the presence of the bromine atom in the furan ring, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties that are valuable in research and industrial applications.

Properties

IUPAC Name

5-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4S/c16-14-7-6-13(21-14)15(18)17(11-4-2-1-3-5-11)12-8-9-22(19,20)10-12/h1-9,12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHXMXLAONDSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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